molecular formula C13H19N3O3S2 B319486 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide

Katalognummer: B319486
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KASCBSVSQUVELH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C13H19N3O3S2

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C13H19N3O3S2/c1-9(17)14-12(20)15-10-5-7-11(8-6-10)21(18,19)16-13(2,3)4/h5-8,16H,1-4H3,(H2,14,15,17,20)

InChI-Schlüssel

KASCBSVSQUVELH-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Kanonische SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiocarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with biological targets, particularly enzymes and proteins. The sulfonamide group can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, the compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to the presence of both sulfonamide and thiocarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.